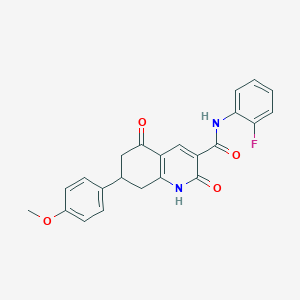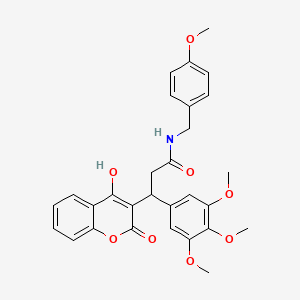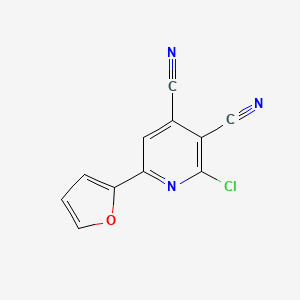![molecular formula C11H6BrN7S B14941680 2-[6-(4-Bromo-1H-pyrazol-3-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14941680.png)
2-[6-(4-Bromo-1H-pyrazol-3-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMO-1H-PYRAZOL-3-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-1H-PYRAZOL-3-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazide with a nitrile or a similar precursor.
Formation of the Thiadiazole Ring: This can be synthesized by the reaction of a thiosemicarbazide with a suitable electrophile.
Coupling Reactions: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogens in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure might be useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Probes: It could be used in the design of probes for studying biological processes at the molecular level.
Industry
Pharmaceuticals: As intermediates in the synthesis of more complex therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-1H-PYRAZOL-3-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chloro-1H-pyrazol-3-yl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methyl-1H-pyrazol-3-yl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the bromine atom in 6-(4-BROMO-1H-PYRAZOL-3-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer unique reactivity and biological activity compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C11H6BrN7S |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6BrN7S/c12-6-5-14-15-8(6)10-18-19-9(16-17-11(19)20-10)7-3-1-2-4-13-7/h1-5H,(H,14,15) |
InChI Key |
VJZLBAQLFUEMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)

![6-methyl-3-nitro-6H-dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxide](/img/structure/B14941606.png)
![{(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B14941611.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14941612.png)
![5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941613.png)
![5-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941621.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941625.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B14941628.png)

![N-(2,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941637.png)

![N-[N-(1,3-benzothiazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B14941654.png)
![1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14941668.png)
